Talniflumate
Overview
Description
Talniflumate is a phthalidyl ester of niflumic acid . It acts as an anti-inflammatory molecule and a mucoregulator . It is used as a potent therapeutic for cystic fibrosis, chronic obstructive pulmonary disease, and asthma . It also has potent analgesic effects and is widely used to treat inflammatory disorders, such as rheumatoid arthritis and osteoarthritis .
Synthesis Analysis
Talniflumate is synthesized by the esterification of a carboxyl group of niflumic acid with the phthalidyl moiety . It exerts activity in the body through conversion to niflumic acid . A simple and rapid quantification method was developed for determining both talniflumate and niflumic acid in human plasma .Molecular Structure Analysis
The molecular formula of Talniflumate is C21H13F3N2O4 . The structure of Talniflumate was refined by full-matrix least-squares procedures . In the crystal structure of the title compound, weak intermolecular interactions of C3-H3…O4 and C2-H1…O3 link the molecules into zigzag chains along the c-axis .Physical And Chemical Properties Analysis
Talniflumate has a molecular weight of 414.33 and a density of 1.49±0.1 g/cm3 . Its melting point is 165-167°C and boiling point is 534.6±50.0 °C . It is a white to pale yellow crystalline powder .Scientific Research Applications
1. Genetic Polymorphisms and Pharmacokinetics
Talniflumate, a phthalidyl ester of niflumic acid, exhibits potent analgesic and anti-inflammatory effects, making it effective for treating inflammatory disorders like rheumatoid arthritis. A study involving Korean volunteers identified significant single nucleotide polymorphisms (SNPs) affecting talniflumate's pharmacokinetics (PK), crucial for personalized therapy development (Li Jin et al., 2017).
2. Potential in Treating Respiratory Conditions
Talniflumate, initially developed by Laboratorios Bago and later by Genaera, is explored as a mucoregulator for cystic fibrosis, chronic obstructive pulmonary disease, and asthma. Phase I and II trials have been conducted to assess its efficacy in these conditions (Darryl Knight, 2004).
3. Enhancing Solubility for Better Bioavailability
Addressing the low bioavailability of water-insoluble talniflumate, research has focused on solubilizing it in microemulsion systems. Studies showed significant improvements in solubility, suggesting potential for better dosage forms (Gye-Won Lee et al., 2008).
4. Investigating Pharmacokinetics for Bioequivalence
Another study compared the pharmacokinetics of different talniflumate formulations to establish bioequivalence, an essential factor for regulatory approval and clinical use (Yun Kim et al., 2017).
5. Interaction with Gastric Mucosa
Research on talniflumate's effects on gastric mucosa, particularly in rats, showed a lower lesion index compared to other compounds, indicating its safer profile in terms of gastric impact (R. Sanchez et al., 1982).
6. Application in Cystic Fibrosis
Talniflumate has shown potential in increasing survival in a cystic fibrosis mouse model, indicating its therapeutic utility in treating intestinal complications associated with cystic fibrosis (N. Walker et al., 2006).
7. Role in Mucin Biosynthesis and Cancer Research
A study identified talniflumate as an inhibitor of the mucin-synthesizing enzyme GCNT3, suggesting its role in disrupting mucin production and offering potential applications in cancer research, particularly pancreatic cancer (C. Rao et al., 2016).
8. Neuroprotective Potential
Recent research has explored talniflumate's interactions with NMDA receptors, revealing its potential as a neuroprotective agent and opening avenues for its application in neurological disorders (Meixi He et al., 2023).
Safety And Hazards
Future Directions
Talniflumate has been shown to abrogate the mucin immune suppressive barrier, improving the efficacy of gemcitabine and nab-paclitaxel treatment in pancreatic cancer . This suggests that the combination of talniflumate, an anti-inflammatory drug, with chemotherapy could effectively improve the anti-tumor effect in pancreatic ductal adenocarcinoma .
properties
IUPAC Name |
(3-oxo-1H-2-benzofuran-1-yl) 2-[3-(trifluoromethyl)anilino]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F3N2O4/c22-21(23,24)12-5-3-6-13(11-12)26-17-16(9-4-10-25-17)19(28)30-20-15-8-2-1-7-14(15)18(27)29-20/h1-11,20H,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMLJLFWUCQGKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2=O)OC(=O)C3=C(N=CC=C3)NC4=CC=CC(=C4)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F3N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046740 | |
Record name | Talniflumate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Talniflumate is a strong and selective inhibitor of core mucin-synthesizing enzyme GCNT3 (core 2 b-1,6 N-acetylglucosaminyltransferase). Talniflumate decreases gene expression of GCNT3 and production of mucins in vivo and in vitro. Talniflumate improves response of pancreatic tumors to gefitinib (chemotherapy drug). Talniflumate is a strong calcium-activated chloride channel (CaCC) blocker. | |
Record name | Talniflumate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09295 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Talniflumate | |
CAS RN |
66898-62-2 | |
Record name | Talniflumate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66898-62-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Talniflumate [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066898622 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Talniflumate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09295 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Talniflumate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TALNIFLUMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JFK78S0U9S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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